molecular formula C16H12N2O3 B13134063 9-Hydroxyanthracene-1,8-dicarboxamide CAS No. 188944-68-5

9-Hydroxyanthracene-1,8-dicarboxamide

Cat. No.: B13134063
CAS No.: 188944-68-5
M. Wt: 280.28 g/mol
InChI Key: ILRMYARTXBTKLR-UHFFFAOYSA-N
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Description

9-Hydroxyanthracene-1,8-dicarboxamide is a chemical compound with the molecular formula C16H12N2O3 It is an anthracene derivative, characterized by the presence of hydroxyl and carboxamide groups at specific positions on the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxyanthracene-1,8-dicarboxamide typically involves the hydroxylation of anthracene derivatives. One method involves the use of a chromium(III)-superoxo complex, which facilitates the hydroxylation of anthracene in the presence of triflic acid (HOTf) via proton-coupled electron transfer (PCET). This process results in the formation of the hydroxylated product, which can then be further reacted to introduce the carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxyanthracene-1,8-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can modify the functional groups on the anthracene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the anthracene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated anthracene derivatives, anthraquinone derivatives, and substituted anthracene compounds.

Scientific Research Applications

9-Hydroxyanthracene-1,8-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Hydroxyanthracene-1,8-dicarboxamide involves proton-coupled electron transfer (PCET) during hydroxylation reactions. The compound interacts with metal-superoxo species, leading to the formation of hydroxylated products. This process is influenced by the presence of acids, which facilitate the electron transfer and subsequent oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxylic acid: A related compound with carboxylic acid groups instead of carboxamide groups.

    Anthraquinone: An oxidized derivative of anthracene with two ketone groups.

    1,8-Dihydroxyanthracene: A compound with hydroxyl groups at the 1 and 8 positions on the anthracene ring.

Uniqueness

9-Hydroxyanthracene-1,8-dicarboxamide is unique due to the specific positioning of its hydroxyl and carboxamide groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

188944-68-5

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

9-hydroxyanthracene-1,8-dicarboxamide

InChI

InChI=1S/C16H12N2O3/c17-15(20)10-5-1-3-8-7-9-4-2-6-11(16(18)21)13(9)14(19)12(8)10/h1-7,19H,(H2,17,20)(H2,18,21)

InChI Key

ILRMYARTXBTKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C(=CC=C3)C(=O)N)C(=C2C(=C1)C(=O)N)O

Origin of Product

United States

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